40-Fold Signal Intensity Enhancement vs. Conventional Azides in Fixed-Cell Imaging
Sulfo-Cy5 picolyl azide generates up to a 40-fold higher fluorescence signal intensity compared to conventional non-chelating Cy5-azide when labeling alkyne-tagged biomolecules under identical CuAAC reaction conditions [1]. This enhancement derives from the picolyl moiety's copper-chelating function, which increases the local effective Cu(I) concentration at the reaction site .
| Evidence Dimension | Fluorescence signal intensity |
|---|---|
| Target Compound Data | Up to 40-fold signal increase |
| Comparator Or Baseline | Conventional Cy5-azide (baseline 1x) |
| Quantified Difference | 40-fold (4000% increase) |
| Conditions | Fixed-cell CuAAC labeling; alkyne-tagged biomolecules; reported in Uttamapinant et al. (2012) Angew. Chem. Int. Ed. and Jiang et al. (2014) Bioconjugate Chem. |
Why This Matters
This signal amplification enables detection of low-abundance alkyne-tagged targets that would otherwise remain undetectable with standard azide reagents, directly improving assay sensitivity and reducing false negatives.
- [1] Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Clarke, S., Singh, U., Slade, P., ... & Chin, J. W. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. View Source
